molecular formula C17H16FN3O2S2 B2415118 4-[2-(Dimethylsulfamoylamino)phenyl]-2-(2-fluorophenyl)-1,3-thiazole CAS No. 1705883-86-8

4-[2-(Dimethylsulfamoylamino)phenyl]-2-(2-fluorophenyl)-1,3-thiazole

Cat. No.: B2415118
CAS No.: 1705883-86-8
M. Wt: 377.45
InChI Key: GRWMTHVZMMSWJD-UHFFFAOYSA-N
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Description

4-[2-(Dimethylsulfamoylamino)phenyl]-2-(2-fluorophenyl)-1,3-thiazole is a heterocyclic compound that contains a thiazole ring substituted with dimethylsulfamoylamino and fluorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(Dimethylsulfamoylamino)phenyl]-2-(2-fluorophenyl)-1,3-thiazole typically involves the formation of the thiazole ring followed by the introduction of the substituents. One common method is the cyclization of appropriate precursors under specific conditions. For example, the reaction of 2-aminothiophenol with α-haloketones can yield thiazole derivatives

Industrial Production Methods

Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and automated systems to control reaction conditions precisely. The use of catalysts and solvents that enhance reaction efficiency and selectivity is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

4-[2-(Dimethylsulfamoylamino)phenyl]-2-(2-fluorophenyl)-1,3-thiazole can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro or carbonyl groups if present in the molecule.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings or the thiazole ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and catalysts such as palladium on carbon (Pd/C) are often employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

4-[2-(Dimethylsulfamoylamino)phenyl]-2-(2-fluorophenyl)-1,3-thiazole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound can be studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research may focus on its potential as a pharmaceutical agent, particularly in drug discovery and development.

    Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 4-[2-(Dimethylsulfamoylamino)phenyl]-2-(2-fluorophenyl)-1,3-thiazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include inhibition of enzyme activity, disruption of cellular processes, or binding to specific receptors to elicit a biological response.

Comparison with Similar Compounds

Similar Compounds

  • 4-[2-(Dimethylamino)phenyl]-2-(2-fluorophenyl)-1,3-thiazole
  • 4-[2-(Methylsulfamoylamino)phenyl]-2-(2-fluorophenyl)-1,3-thiazole
  • 4-[2-(Ethylsulfamoylamino)phenyl]-2-(2-fluorophenyl)-1,3-thiazole

Uniqueness

4-[2-(Dimethylsulfamoylamino)phenyl]-2-(2-fluorophenyl)-1,3-thiazole is unique due to the specific combination of substituents on the thiazole ring. The presence of both dimethylsulfamoylamino and fluorophenyl groups can impart distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

4-[2-(dimethylsulfamoylamino)phenyl]-2-(2-fluorophenyl)-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FN3O2S2/c1-21(2)25(22,23)20-15-10-6-4-8-13(15)16-11-24-17(19-16)12-7-3-5-9-14(12)18/h3-11,20H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRWMTHVZMMSWJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)NC1=CC=CC=C1C2=CSC(=N2)C3=CC=CC=C3F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FN3O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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